molecular formula C5H7N3O B11775069 N-(1-Methyl-1H-imidazol-5-yl)formamide

N-(1-Methyl-1H-imidazol-5-yl)formamide

Cat. No.: B11775069
M. Wt: 125.13 g/mol
InChI Key: SNKYOWLTVCBVNA-UHFFFAOYSA-N
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Description

N-(1-Methyl-1H-imidazol-5-yl)formamide is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are a significant class of heterocyclic compounds that have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-1H-imidazol-5-yl)formamide typically involves the reaction of 1-methyl-1H-imidazole with formic acid or its derivatives. One common method is the reaction of 1-methyl-1H-imidazole with formic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as Lewis acids can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-1H-imidazol-5-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-(1-Methyl-1H-imidazol-5-yl)carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the formamide group can yield N-(1-Methyl-1H-imidazol-5-yl)methylamine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: N-(1-Methyl-1H-imidazol-5-yl)carboxylic acid.

    Reduction: N-(1-Methyl-1H-imidazol-5-yl)methylamine.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

N-(1-Methyl-1H-imidazol-5-yl)formamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving imidazole-containing active sites.

    Medicine: Imidazole derivatives are known for their antifungal and antibacterial properties, and this compound can be explored for similar applications.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N-(1-Methyl-1H-imidazol-5-yl)formamide involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The formamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-imidazole: A simpler imidazole derivative without the formamide group.

    N-(1-Methyl-1H-imidazol-5-yl)methylamine: A reduced form of N-(1-Methyl-1H-imidazol-5-yl)formamide.

    N-(1-Methyl-1H-imidazol-5-yl)carboxylic acid: An oxidized form of this compound.

Uniqueness

This compound is unique due to the presence of both the imidazole ring and the formamide group. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.

Biological Activity

N-(1-Methyl-1H-imidazol-5-yl)formamide is a compound featuring an imidazole ring, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the compound's implications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C5_{5}H7_{7}N3_{3}O, characterized by the presence of an imidazole moiety. The imidazole ring is known for its ability to participate in hydrogen bonding and catalytic processes, making it a crucial component in many biological systems .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the imidazole structure. For instance, derivatives of imidazole have shown significant cytotoxicity against various cancer cell lines. A study indicated that certain imidazole derivatives exhibited low nanomolar IC50_{50} values against multiple cancer cell lines, suggesting their potential as effective anticancer agents .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Research on related compounds has revealed their effectiveness as growth inhibitors against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . This indicates that modifications to the imidazole structure can enhance antibacterial activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Adenosine Receptor Modulation : Compounds similar to this compound have been shown to selectively inhibit A2B adenosine receptors, which are implicated in inflammatory responses and respiratory conditions.
  • Topoisomerase Inhibition : Some derivatives have demonstrated topoisomerase I inhibitory activity, which is crucial for DNA replication and repair processes in cancer cells .

Synthesis Methods

The synthesis of this compound can be achieved through several chemical pathways, often involving the reaction of imidazole derivatives with formamide under controlled conditions. The choice of synthesis method can influence the yield and purity of the final product.

Case Study 1: Anticancer Activity

In a study evaluating a series of imidazole derivatives, one compound demonstrated a significant tumor growth inhibition rate of over 90% in melanoma xenograft models when administered at a dosage of 30 mg/kg/day . This underscores the therapeutic potential of imidazole-based compounds in oncology.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of imidazole derivatives found that several compounds exhibited potent activity against MRSA strains. The study reported MIC values significantly lower than those of conventional antibiotics, suggesting that these compounds could serve as alternatives in treating resistant bacterial infections .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundImidazole ringAnticancer, Antimicrobial
N-(2-(1-benzyl-1H-imidazol-5-yl)ethyl)formamideBenzyl group addedAdenosine receptor antagonist
3-(1-benzylimidazol-4-yl)-2-methylphenolAdditional phenolic componentPotential anti-inflammatory

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

N-(3-methylimidazol-4-yl)formamide

InChI

InChI=1S/C5H7N3O/c1-8-3-6-2-5(8)7-4-9/h2-4H,1H3,(H,7,9)

InChI Key

SNKYOWLTVCBVNA-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1NC=O

Origin of Product

United States

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